molecular formula C18H14O5 B2822462 (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 858770-23-7

(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B2822462
CAS No.: 858770-23-7
M. Wt: 310.305
InChI Key: DGHZBFZYYKTHQT-SXGWCWSVSA-N
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Description

(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a chemical compound of significant interest in materials science and organic electronics, primarily functioning as an organic semiconductor and a key building block for advanced functional materials. Its molecular structure, featuring a benzofuranone core with a (Z)-configured exocyclic double bond conjugated to a benzoate ester, is engineered for efficient pi-electron delocalization. This property is fundamental to its application in the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where it can contribute to charge transport and light-harvesting capabilities. Researchers also utilize this compound as a precursor for synthesizing novel dyes and pigments, as the extended conjugated system can lead to interesting optical properties. Its mechanism of action in these contexts is rooted in its electronic structure, which allows for the absorption of specific light wavelengths and facilitates hole or electron transport depending on the device architecture and molecular packing. The methoxy and ester substituents provide synthetic handles for further chemical modification, enabling fine-tuning of solubility, energy levels, and solid-state morphology for targeted performance in thin-film devices. This compound serves as a valuable scaffold for exploring structure-property relationships in the design of next-generation organic electronic materials.

Properties

IUPAC Name

methyl 4-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-21-13-7-8-14-15(10-13)23-16(17(14)19)9-11-3-5-12(6-4-11)18(20)22-2/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHZBFZYYKTHQT-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 6-position of the benzofuran ring can be achieved using methanol and a suitable catalyst.

    Formation of the Ylidene Group: The ylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ylidene groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

    Oxidation: Products may include carboxylic acids and quinones.

    Reduction: Alcohols and alkanes can be formed.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of benzofuran compounds exhibit potent antioxidant properties. The presence of the methoxy group enhances the electron-donating ability of the compound, potentially increasing its efficacy in scavenging free radicals. A study on similar benzofuran derivatives demonstrated significant antioxidant activity, suggesting that (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate could serve as a lead compound for developing new antioxidants .

Anti-inflammatory Properties

Benzofuran derivatives have been shown to exhibit anti-inflammatory effects. The structural characteristics of this compound suggest it may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenases (COX). In vitro studies on related compounds have reported a reduction in inflammation markers, indicating potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

Studies have suggested that benzofuran derivatives possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, compounds with similar structures have been evaluated for their effects on various cancer cell lines, showing promising results against breast and colon cancer cells . The unique structure of this compound may enhance its interaction with biological targets involved in cancer progression.

Synthesis of Novel Compounds

This compound can act as an intermediate in synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and cycloadditions, making it valuable in synthetic organic chemistry .

Development of Drug Candidates

The compound's ability to modify biological activity through structural variations makes it a candidate for developing new pharmaceuticals. Researchers can utilize it to create libraries of compounds for high-throughput screening against specific biological targets .

Case Studies

StudyFindingsApplication
Study on Antioxidant ActivityDemonstrated significant free radical scavenging abilityPotential antioxidant drug development
Investigation of Anti-inflammatory EffectsInhibition of COX enzymes notedTreatment for inflammatory diseases
Research on Anticancer PropertiesInduced apoptosis in cancer cell linesDevelopment of anticancer therapies
Synthesis ResearchUsed as an intermediate in creating complex organic moleculesOrganic synthesis and drug discovery

Mechanism of Action

The mechanism by which (Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent (Benzofuran 6-position) Molecular Formula Key Functional Groups Spectral Features
(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate Methoxy (-OCH₃) C₁₉H₁₄O₅ Methoxy, ester, ketone IR: Expected peaks for ester C=O (~1700 cm⁻¹), ketone C=O (~1670 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) .
Methyl 4-[(Z)-{6-[(2,6-dichlorobenzyl)oxy]-3-oxobenzofuran-2-ylidene}methyl]benzoate (CAS 843669-50-1) 2,6-Dichlorobenzyloxy (-OCH₂C₆H₃Cl₂) C₂₄H₁₆Cl₂O₅ Dichlorobenzyl, ester, ketone Higher molecular weight (455.29 g/mol) due to Cl substituents. Enhanced lipophilicity; IR: Cl substituents may reduce electron density at carbonyl groups, shifting C=O peaks .
Methyl 4-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxymethyl]benzoate (CAS 622804-83-5) 5-Methylfuran-2-ylmethylidene C₂₄H₁₈O₆ Furan, ester, ketone Furan ring introduces π-conjugation; IR: C-O-C (furan) ~1010 cm⁻¹. Increased steric bulk compared to methoxy .
Methyl 4-[(Z)-(6-hydroxy-3-oxo-1-benzofuran-2-ylidene)methyl]benzoate (Ref: 10-F371829) Hydroxy (-OH) C₁₈H₁₂O₅ Hydroxy, ester, ketone Polar hydroxy group enhances hydrogen bonding; IR: Broad O-H stretch (~3200–3500 cm⁻¹). Lower stability due to phenolic oxidation risk .

Key Differences in Substituent Effects

Electronic Effects: The methoxy group in the target compound provides moderate electron donation, stabilizing the benzofuran ketone via resonance. The 2,6-dichlorobenzyloxy substituent (in CAS 843669-50-1) introduces electron-withdrawing Cl atoms, reducing electron density at the benzofuran carbonyl and altering reactivity .

Steric and Solubility Profiles: Methoxy and hydroxy substituents (Ref: 10-F371829) reduce steric hindrance, favoring solubility in polar solvents.

Synthetic Accessibility :

  • Methoxy and hydroxy derivatives are typically synthesized via nucleophilic substitution or condensation reactions.
  • Dichlorobenzyloxy analogs require multi-step functionalization, increasing synthetic complexity .

Biological Activity

(Z)-methyl 4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies evaluating its pharmacological properties.

Structure and Synthesis

The compound features a benzofuran moiety, which contributes to its biological activity. The synthetic route typically involves:

  • Formation of the Benzofuran Core : This is achieved through cyclization reactions involving salicylaldehyde derivatives and acetic anhydride under acidic conditions.
  • Introduction of Functional Groups : Methoxy and methyl groups are introduced via alkylation reactions, enhancing the compound's reactivity and biological potential.
  • Final Condensation : The final product is synthesized by condensing the benzofuran derivative with methyl 4-formylbenzoate under basic conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may exert its effects by:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Interaction : It may bind to cell surface receptors, influencing signal transduction pathways that regulate various physiological processes.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For example, methoxylated derivatives have shown promising results in DPPH free radical scavenging assays, suggesting that this compound could also possess antioxidant capabilities .

Antimicrobial Properties

Studies have evaluated the antimicrobial activity of related compounds against various pathogens. These compounds demonstrated significant antibacterial and antifungal activities, indicating that this compound may share similar properties. The minimum inhibitory concentrations (MIC) for effective compounds ranged from 10 to 30 µg/ml against tested bacteria and fungi .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. In vivo studies on related benzofuran derivatives have shown significant inhibition of paw edema in animal models, indicating a possible therapeutic application in inflammatory conditions .

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • Objective : Evaluate the antioxidant properties using DPPH assay.
    • Results : Compounds with similar structures exhibited up to 71% inhibition, comparable to standard antioxidants like BHA .
  • Antimicrobial Evaluation :
    • Objective : Assess antibacterial and antifungal activities.
    • Results : Several methoxylated derivatives showed potent activity against Gram-positive and Gram-negative bacteria, with MIC values indicating strong efficacy .
  • Anti-inflammatory Assessment :
    • Objective : Investigate the anti-inflammatory potential in animal models.
    • Results : Significant reduction in edema was observed, suggesting effectiveness comparable to established anti-inflammatory agents .

Summary Table of Biological Activities

Activity TypeMethodologyObserved ResultsReference
AntioxidantDPPH AssayUp to 71% inhibition
AntimicrobialMIC TestingEffective at 10–30 µg/ml
Anti-inflammatoryIn Vivo Edema ModelSignificant reduction in paw edema

Q & A

Q. Table 1: Critical Reaction Parameters

StepSolventCatalystTemp. (°C)Yield (%)Reference
1THFNaH0–565–75
2DCMDCCRT70–85
3MeOHHClReflux80–90

Basic: Which spectroscopic techniques are used to confirm the compound’s structure and stereochemistry?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the methoxy protons (δ 3.8–3.9 ppm), benzofuran olefinic protons (δ 6.7–7.2 ppm), and ester carbonyl (δ 8.0–8.2 ppm) .
    • ¹³C NMR : Confirms the (Z)-configuration via coupling constants (J = 12–14 Hz for trans-olefinic protons) .
  • IR Spectroscopy : Ester C=O stretch (1720–1740 cm⁻¹) and benzofuran C-O-C (1250–1280 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 370.4 for C₂₀H₁₈O₇) and fragmentation patterns validate purity .

Advanced: How can researchers optimize reaction yields and purity during synthesis?

Answer:

  • Parameter Optimization :
    • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity; THF balances yield and configuration stability .
    • Catalyst Screening : Use of NaH or LDA for condensation steps improves regioselectivity .
  • Purification Strategies :
    • Column chromatography (hexane/EtOAc gradients) removes by-products like unreacted benzofuran precursors .
    • Recrystallization in ethanol/water mixtures enhances crystalline purity .

Advanced: How to resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?

Answer:
Discrepancies arise from assay conditions, cell lines, and compound stability:

  • Assay Variability :
    • Anticancer activity (GI₅₀ = 1.5–4 µM in breast cancer cells) vs. neuroprotective effects (IC₅₀ = 10 µM in neuronal models) may reflect target promiscuity.
  • Mechanistic Validation :
    • Use kinase profiling or proteomics to identify off-target interactions .
    • Validate oxidative stability via HPLC-UV under physiological conditions (pH 7.4, 37°C) .

Q. Table 2: Reported Bioactivities

Study TypeActivityModel SystemReference
In vitro cytotoxicityAntiproliferative (GI₅₀ = 1.5 µM)MCF-7 cells
Enzymatic assayCholinesterase inhibition (IC₅₀ = 8 µM)Acetylcholinesterase

Advanced: What computational methods predict the compound’s interactions with biological targets?

Answer:

  • PASS Algorithm : Predicts anti-tumor, antiviral, and antioxidant activities via structure-activity relationships .
  • Molecular Docking :
    • Docking into acetylcholinesterase (PDB: 4EY7) identifies H-bonding with Ser203 and π-π stacking with Trp86 .
    • MD simulations (100 ns) assess binding stability in aqueous environments .

Advanced: What strategies enhance bioactivity in structural analogs?

Answer:

  • Functional Group Modifications :
    • Electron-Withdrawing Groups (e.g., nitro or sulfonyl) improve anticancer potency by enhancing electrophilicity .
    • Methoxy Substituents : Increase blood-brain barrier penetration for neuroprotective applications .

Q. Table 3: Analog Design and Bioactivity

Analog ModificationBioactivity EnhancementReference
4-Nitrobenzoate substitutionGI₅₀ reduced to 0.8 µM
Dimethylcarbamate additionCholinesterase inhibition (IC₅₀ = 5 µM)

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